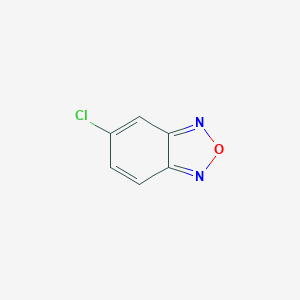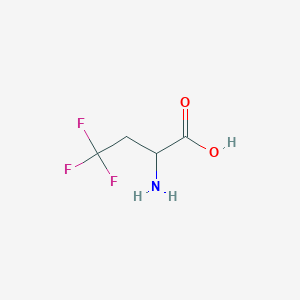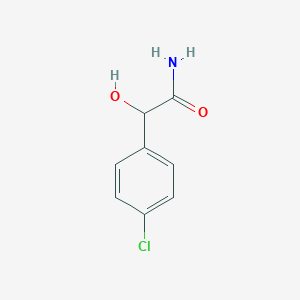
2-(p-Chlorophenyl)-2-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Chlorophenyl)-2-hydroxyacetamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that was first synthesized in 1947. It is used to treat a variety of bacterial infections, including typhoid fever, meningitis, and pneumonia. Chloramphenicol is a potent inhibitor of bacterial protein synthesis and has been widely used in clinical practice for over 70 years.
Mécanisme D'action
2-(p-Chlorophenyl)-2-hydroxyacetamidecol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds between amino acids. This results in the inhibition of bacterial growth and the eventual death of the bacteria.
Effets Biochimiques Et Physiologiques
2-(p-Chlorophenyl)-2-hydroxyacetamidecol has been shown to have a number of biochemical and physiological effects, including the inhibition of mitochondrial protein synthesis, the inhibition of cytochrome P450 enzymes, and the induction of apoptosis in cancer cells. It has also been shown to have immunomodulatory effects, including the suppression of T-cell activation and the inhibition of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
2-(p-Chlorophenyl)-2-hydroxyacetamidecol has several advantages for use in laboratory experiments, including its broad-spectrum antibacterial activity, its ability to penetrate cell membranes, and its stability in solution. However, it also has several limitations, including its potential toxicity to mammalian cells, the development of bacterial resistance, and the potential for cross-contamination in laboratory settings.
Orientations Futures
There are several future directions for research involving 2-(p-Chlorophenyl)-2-hydroxyacetamidecol, including the development of new antibiotics based on its structure-activity relationships, the investigation of its immunomodulatory effects, and the development of new methods for its synthesis and purification. Additionally, further research is needed to investigate the potential use of 2-(p-Chlorophenyl)-2-hydroxyacetamidecol in the treatment of cancer and other diseases.
Méthodes De Synthèse
2-(p-Chlorophenyl)-2-hydroxyacetamidecol is synthesized through a multi-step process involving the condensation of p-nitrophenol with dichloroacetic acid to form p-nitrophenyl dichloroacetate. This intermediate is then reduced with sodium borohydride to form p-nitrophenyl acetate, which is further reduced with zinc dust and hydrochloric acid to form p-chloroacetophenone. Finally, p-chloroacetophenone is reacted with hydroxylamine hydrochloride to form 2-(p-Chlorophenyl)-2-hydroxyacetamidecol.
Applications De Recherche Scientifique
2-(p-Chlorophenyl)-2-hydroxyacetamidecol has been extensively studied for its antibacterial activity and has been used as a model compound for the development of new antibiotics. It has also been used in research to investigate the mechanism of bacterial protein synthesis and to study the structure-activity relationships of antibiotics.
Propriétés
Numéro CAS |
18584-27-5 |
|---|---|
Nom du produit |
2-(p-Chlorophenyl)-2-hydroxyacetamide |
Formule moléculaire |
C8H8ClNO2 |
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
Clé InChI |
LDVLVMRFNCMVLS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(=O)N)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)N)O)Cl |
Autres numéros CAS |
18584-27-5 |
Synonymes |
2-(p-Chlorophenyl)-2-hydroxyacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



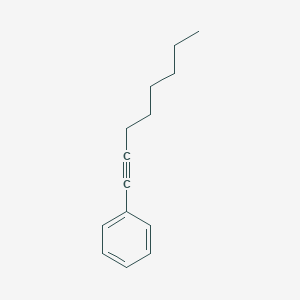
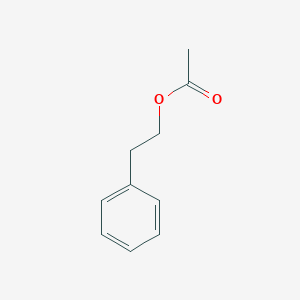
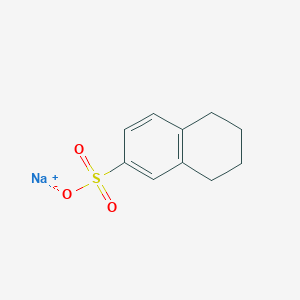
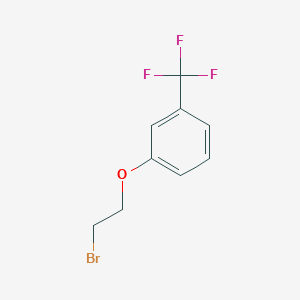
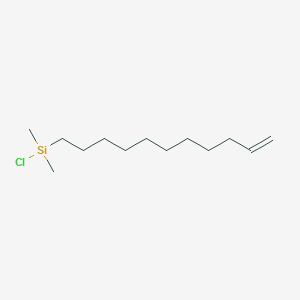
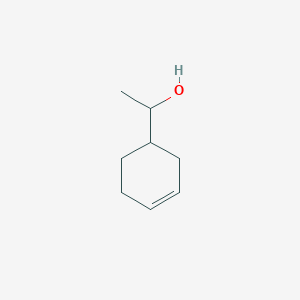
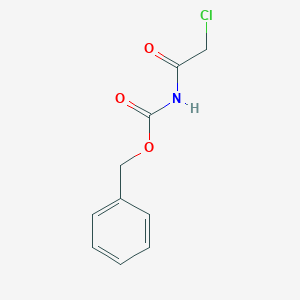
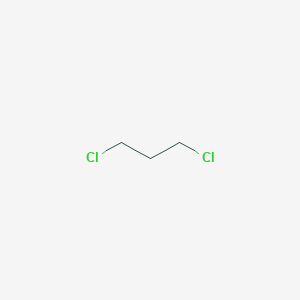
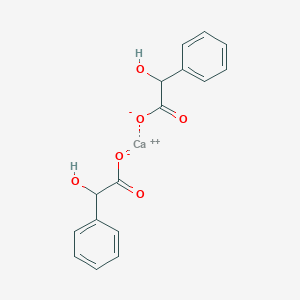
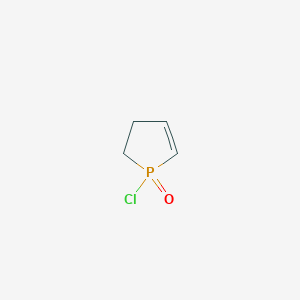
![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)

